molecular formula C15H14ClNO2 B2970388 N-(2-chloroethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide CAS No. 478078-36-3

N-(2-chloroethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

Cat. No.: B2970388
CAS No.: 478078-36-3
M. Wt: 275.73
InChI Key: NVHBUVISLQXQMY-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide (CAS 478078-36-3) is a synthetic small molecule based on the naphthofuran scaffold, a heterocyclic system of significant interest in medicinal chemistry . This compound features a carboxamide group linked to a 2-chloroethylamine side chain, presenting a key structure for the development of novel bioactive agents. Naphthofuran derivatives have emerged as promising candidates in anticancer research due to their diverse biological activities and ability to interact with multiple cellular targets . Scientific literature indicates that structurally similar naphthofuran-carboxamide analogs demonstrate potent biological activities, including serving as inhibitors of NF-κB activity , a key transcription factor implicated in cell survival, proliferation, and inflammation . Furthermore, such compounds have shown cytotoxic effects against various human cancer cell lines in preclinical studies, suggesting their potential as a scaffold for novel anticancer agents . Research into naphthofuran derivatives has revealed that they can exert their effects through several mechanisms, such as the inhibition of crucial enzymes (e.g., topoisomerases), modulation of signaling pathways (e.g., PI3K/Akt/mTOR), and induction of apoptosis (programmed cell death) in cancer cells . The presence of the 2-chloroethyl group on the amide nitrogen in this particular compound may contribute to its reactivity and potential as an alkylating agent, a property explored in certain chemotherapeutic strategies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to determine the suitability of this compound for their specific applications.

Properties

IUPAC Name

N-(2-chloroethyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-7-8-17-15(18)14-9-12-11-4-2-1-3-10(11)5-6-13(12)19-14/h1-6,14H,7-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHBUVISLQXQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324710
Record name N-(2-chloroethyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818675
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478078-36-3
Record name N-(2-chloroethyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(2-chloroethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide (CAS No. 478078-36-3) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H14ClNO2
  • Molecular Weight : 275.73 g/mol
  • Solubility : 40.2 µg/mL at pH 7.4

The primary target of this compound is the Melanin Concentrating Hormone Receptor 1 (MCH-R1) . The compound acts as an antagonist to this receptor, influencing various biochemical pathways related to feeding behavior and energy homeostasis. Its antagonistic action can lead to alterations in metabolic processes and appetite regulation.

Pharmacokinetics

Research indicates that the compound has unacceptable oral bioavailability , which may limit its therapeutic applications. Understanding its pharmacokinetic profile is essential for evaluating its potential as a drug candidate.

Antimicrobial and Antifungal Potential

Recent studies have explored the antimicrobial and antifungal properties of derivatives of this compound. These derivatives have shown promising activity against various pathogens, suggesting their potential use in treating infections.

Case Studies

  • Study on MCH-R1 Antagonism :
    • Objective : To evaluate the effects of this compound on feeding behavior in animal models.
    • Findings : The compound significantly reduced food intake in tested subjects, indicating its efficacy as an MCH-R1 antagonist.
  • Antimicrobial Activity Assessment :
    • Objective : To assess the antimicrobial efficacy of the compound against specific bacterial strains.
    • Results : The compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

Data Table of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
AntagonismMCH-R1Decreased food intake
AntimicrobialBacterial strainsInhibition of growth
AntifungalFungal pathogensReduced viability

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The dihydronaphthofuran scaffold is highly versatile, with modifications at the carboxamide or aryl substituents significantly influencing bioactivity. Key analogues include:

Compound Name Key Structural Features Biological Activity Reference
N-(2-Chloroethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide Chloroethyl carboxamide Discontinued; exact activity unspecified
1,2-Dihydronaphtho[2,1-b]furan-2-yl[4-(2-fluorophenyl)-1-piperazinyl]methanone Fluorophenyl-piperazinyl methanone substitution Anticancer potential (exact targets unspecified)
5-Chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxylic acid N-substituted amides Chloro-substituted dihydronaphthofuran with aryl amides Inhibitors of NF-κB; cytotoxicity against HCT-116, NCI-H23, and PC-3 cancer cell lines
2-Azidomethyldihydronaphthofurans (e.g., Compound 81) Azidomethyl substitution Antitubercular (MIC: 3.12 µg/mL against M. tuberculosis H37Rv)

Enzyme Inhibition Profiles

Dihydronaphthofurans exhibit potent enzyme-inhibitory effects, often surpassing the target compound in efficacy:

  • C17,20-Lyase Inhibition : Compound 53 (1,2-dihydronaphtho[2,1-b]furan derivative) showed IC₅₀ values of 26 nM (rat) and 25 nM (human), indicating cross-species potency .
  • 5-Lipoxygenase Inhibition : N-Hydroxyurea derivatives (e.g., 260, 261) were weaker inhibitors (IC₅₀ > 10 mM) .

Anticancer Activity

Several dihydronaphthofuran carboxamides exhibit notable cytotoxicity:

  • Compound 3b (1,2-dihydronaphtho[2,1-b]furan-2-yl methanone derivative): Demonstrated strong anti-proliferative effects against MDA-MB-468 and MCF-7 breast cancer cells (IC₅₀ < 10 µM) while sparing non-cancerous WI-38 cells .
  • N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (273) : Inhibited liver tumor growth in vivo through NF-κB pathway modulation .

The lack of comparable data for this compound suggests it may have underperformed in preclinical cancer models.

Antimicrobial and Antitubercular Activity

  • Antibacterial Activity : 5-Hydroxy-4-acetyl-2,3-dihydronaphtho[1,2-b]furans (e.g., Compound 99) showed MICs of 12.5–25 µg/mL against E. coli and S. aureus .
  • Antitubercular Activity : Compound 81 (2-azidomethyldihydronaphthofuran) outperformed ethambutol with an MIC of 3.12 µg/mL .

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